molecular formula C17H20O3 B14622574 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylpentan-2-one CAS No. 56600-82-9

3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylpentan-2-one

Cat. No.: B14622574
CAS No.: 56600-82-9
M. Wt: 272.34 g/mol
InChI Key: HVGBXAZWKYQPAF-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylpentan-2-one is a chemical compound known for its unique structure and properties. This compound features a hydroxy group, a methoxy-substituted naphthalene ring, and a methylpentanone backbone, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylpentan-2-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxynaphthalene-2-carbaldehyde with a suitable ketone under acidic or basic conditions, followed by reduction and hydrolysis steps to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylpentan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylpentan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Studies may explore its biological activity and potential therapeutic effects.

    Medicine: Research may investigate its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylpentan-2-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups may play a role in binding to enzymes or receptors, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one
  • 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylbutan-2-one

Uniqueness

3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylpentan-2-one is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

56600-82-9

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

3-hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylpentan-2-one

InChI

InChI=1S/C17H20O3/c1-11(17(3,19)12(2)18)13-5-6-15-10-16(20-4)8-7-14(15)9-13/h5-11,19H,1-4H3

InChI Key

HVGBXAZWKYQPAF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(C)(C(=O)C)O

Origin of Product

United States

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